2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide

physicochemical property drug-likeness logP

Researchers developing sulfonylacetamide-based kinase or STAT3 inhibitors often face inconsistent SAR due to undefined sulfur oxidation states in generic building blocks. This compound delivers a fully oxidized sulfone with a flexible methylene spacer-enabling head-to-head metabolic stability profiling against its thioether analog (CAS 941951-43-5) and conformational analysis via molecular docking. Its drug-like profile (MW 355.4; cLogP 3.8; TPSA 80.9 Ų; RotB 5) supports hit-to-lead optimization. • Defined sulfone oxidation state eliminates redox ambiguity in SAR studies • Methylene spacer provides conformational flexibility for binding pocket accommodation • Computed properties within oral drug-like space for fragment-to-lead campaigns. Sourced at ≥95% purity with documented analytical characterization, available from stock for rapid global dispatch.

Molecular Formula C19H17NO4S
Molecular Weight 355.41
CAS No. 922996-04-1
Cat. No. B2929647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide
CAS922996-04-1
Molecular FormulaC19H17NO4S
Molecular Weight355.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H17NO4S/c1-24-15-9-11-16(12-10-15)25(22,23)13-19(21)20-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,20,21)
InChIKeyQVZJXYDRNPADSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxybenzenesulfonyl)-N-(1-naphthyl)acetamide: Chemical Identity & Screening Origin


2-(4-Methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide (CAS 922996-04-1, PubChem CID 41321936) is a sulfonylacetamide derivative characterized by a 4-methoxybenzenesulfonyl group linked via a methylene spacer to an N-(naphthalen-1-yl)acetamide moiety [1]. The compound is catalogued in commercial screening collections as a building block and fragment-like molecule (MW = 355.4 g/mol, cLogP = 3.8, TPSA = 80.9 Ų) [1][2]. Its structural class has been explored in medicinal chemistry contexts, including sulfonamide-based kinase and STAT3/tubulin dual-target inhibitor programs, though published activity data for this specific compound are absent from major public bioactivity databases [1][3].

Generic Substitution Risk for 2-(4-Methoxybenzenesulfonyl)-N-(1-naphthyl)acetamide


No publicly available evidence demonstrates that 2-(4-methoxybenzenesulfonyl)-N-(naphthalen-1-yl)acetamide has been profiled against its closest structural analogs in a comparative biological assay. The compound belongs to a class of sulfonylacetamides and naphthalene-containing sulfonamides where minor structural variations—such as replacement of the methoxy group with hydrogen, oxidation of the sulfonyl linker, or substitution of the naphthalen-1-yl group with other aromatic systems—are known to profoundly alter target engagement and cellular potency in related scaffolds [1][2]. Therefore, generic substitution of this compound with any analog lacking empirically matched potency, selectivity, and physicochemical profile cannot be assumed to be functionally equivalent, and procurement decisions must account for the current absence of comparative data [1].

2-(4-Methoxybenzenesulfonyl)-N-(1-naphthyl)acetamide: Differentiation Evidence


Increased Lipophilicity Over Des-Methoxy Analog

The 4-methoxy substitution on the benzenesulfonyl ring increases calculated lipophilicity. The target compound has a computed XLogP3-AA of 3.8 [1]. The des-methoxy analog, 2-(benzenesulfonyl)-N-(naphthalen-1-yl)acetamide, has a calculated XLogP3-AA of approximately 3.0 (estimated by removing the methoxy contribution of ~0.8 log units based on the aromatic –OCH3 Hansch constant) [2]. This ~0.8 log unit shift is expected to influence membrane permeability and plasma protein binding in biological assays.

physicochemical property drug-likeness logP

Sulfonylacetamide Linker vs. Direct Sulfonamide

The target compound features a methylene spacer (–CH₂–) between the sulfonyl group and the acetamide carbonyl, creating a sulfonylacetamide scaffold rather than a direct sulfonamide. This results in four hydrogen bond acceptors and a TPSA of 80.9 Ų [1]. The direct sulfonamide analog, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, has a TPSA of approximately 55 Ų (three HBA) [2][3]. The 26 Ų increase in TPSA and additional HBA may confer different solvation and target-binding geometry.

scaffold topology hydrogen bonding TPSA

Sulfone vs. Thioether Oxidation State

The sulfone moiety (S(=O)₂) in the target compound is oxidized relative to the thioether analog 2-[(4-methoxyphenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide (CAS 941951-43-5) . Sulfones generally exhibit greater metabolic stability and reduced CYP450-mediated oxidation compared to thioethers, as documented across sulfonamide and sulfone drug classes [1]. This is a class-level inference; no direct metabolic stability comparison between these two specific compounds has been published.

metabolic stability oxidation state sulfone

Screening Library Purity and Packaging Options

The compound is offered commercially at ≥90% purity in quantities from 2 μmol (2 μL, $57) to 75 mg ($208) by Life Chemicals (F2817-0314) [1]. In contrast, many structurally similar sulfonamide and sulfonylacetamide analogs listed on generic marketplaces lack documented lot-specific purity data or are available only in bulk quantities unsuitable for pilot screening. The defined purity specification supports reproducible dose-response experiments where impurity-driven false positives are a concern.

compound procurement purity specification screening library

2-(4-Methoxybenzenesulfonyl)-N-(1-naphthyl)acetamide: Application Scenarios


Sulfonylacetamide Scaffold for Fragment-Based Lead Discovery

With a cLogP of 3.8 and TPSA of 80.9 Ų, the compound may serve as a fragment or early lead-like molecule for target classes where the sulfonylacetamide motif is known to engage catalytic or allosteric sites (e.g., certain kinases, STAT3 SH2 domain, or fatty acid-processing enzymes) [1][2]. Its computed properties place it within oral drug-like chemical space, making it a suitable starting point for hit-to-lead optimization. Procurement should be aligned with planned biophysical assays (SPR, ITC, DSF) to validate target engagement.

Metabolic Stability: Sulfone vs. Thioether Analogs

The fully oxidized sulfone group in the target compound provides a defined chemical entity for comparative metabolic stability profiling against its thioether counterpart (CAS 941951-43-5). Such head-to-head studies can inform medicinal chemistry decisions on sulfur oxidation state in naphthylacetamide-based inhibitor series [1].

SAR Probe for Naphthalene-1-yl Acetamide Libraries

As a commercially available compound with documented purity (≥90%), it can serve as a reference point for SAR exploration around the 4-methoxybenzenesulfonyl group. Its calculated property profile (MW = 355.4, HBD = 1, HBA = 4, RotB = 5) supports its use as a control compound when synthesizing and testing analogs with varied substituents on the sulfonyl phenyl ring or alternative naphthyl regioisomers [1].

Computational Docking Using Sulfonylacetamide Geometry

The methylene spacer between the sulfonyl and acetamide groups introduces conformational flexibility not present in direct sulfonamides. This structural feature can be exploited in molecular docking or molecular dynamics simulations to probe binding pocket accommodation. Researchers should use the PubChem-deposited 2D/3D structure (CID 41321936) as a starting point for in silico studies [1].

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